Dosulepin - 25627-37-6

Dosulepin

Catalog Number: EVT-10902237
CAS Number: 25627-37-6
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trans-dothiepin is a dothiepin.
Dosulepin (INN, BAN) formerly known as dothiepin (USAN), is a tricyclic antidepressant with anxiolytic properties that is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand. It is not FDA-approved due to low therpeutic index and significant toxicity in overdose. Dosulepin inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft. The use of dosulepsin is only recommended in patients who are intolerant or unresponsive to alternative antidepressant therapies. Dosulepsin is a thio derivative of [DB00321] with a similar efficacy to that of [DB00321], and also exhibits anticholinergic, antihistamine and central sedative properties. Its hydrochloride form is a common active ingredient in different drug formulations.
A tricyclic antidepressant with some tranquilizing action.
Source

Dosulepin is derived from dibenzoxepin, a compound that serves as a precursor in its synthesis. The compound was first introduced in the 1960s and has been utilized in various pharmaceutical formulations since then.

Classification

Dosulepin is classified as a tricyclic antidepressant (TCA). This class of medications is characterized by their three-ring chemical structure and is known for its role in treating major depressive disorders and other mood-related conditions.

Synthesis Analysis

Methods

The synthesis of dosulepin involves several key steps, typically starting from simpler organic compounds. A common method includes the cyclization of dibenzoxepin derivatives.

  1. Starting Materials: The synthesis usually begins with phenolic compounds or their derivatives.
  2. Cyclization: This process often employs acid chlorides and catalytic amounts of iron(III) chloride to facilitate the formation of the tricyclic structure.
  3. Purification: The final product is purified through crystallization or chromatography techniques.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. For instance, using polar aprotic solvents can enhance the reaction rate while minimizing side reactions.

Molecular Structure Analysis

Structure

Dosulepin has a complex molecular structure characterized by its tricyclic framework. Its chemical formula is C19_{19}H22_{22}N2_2S, indicating the presence of nitrogen and sulfur atoms within its structure.

Data

  • Molecular Weight: 314.46 g/mol
  • Melting Point: Approximately 112-114 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Dosulepin can undergo various chemical reactions typical for tricyclic compounds, including:

  1. Hydrogenation: Reduction reactions can modify its functional groups.
  2. Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions under certain conditions.
  3. Dealkylation: Removal of alkyl groups can lead to different pharmacologically active metabolites.

Technical Details

The stability of dosulepin under different pH levels and temperatures is crucial for its formulation in pharmaceutical products. Analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly employed to monitor these reactions.

Mechanism of Action

Process

Dosulepin primarily exerts its antidepressant effects through the inhibition of norepinephrine and serotonin reuptake at neuronal synapses. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and emotional regulation.

Data

Research indicates that dosulepin may also modulate other neurotransmitter systems, contributing to its efficacy in treating not only depression but also anxiety disorders and chronic pain syndromes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.15 g/cm³.

Chemical Properties

  • pKa Value: Approximately 9.5, indicating its basic nature.
  • Stability: Dosulepin is stable under normal conditions but should be protected from light and moisture to prevent degradation.
Applications

Scientific Uses

Dosulepin is primarily used in clinical settings for:

  • Treatment of major depressive disorder.
  • Management of anxiety disorders.
  • Adjunct therapy for chronic pain conditions due to its analgesic properties.

Research continues to explore additional therapeutic uses, including potential applications in treating insomnia and post-traumatic stress disorder due to its sedative effects.

Historical Context and Evolution of Dosulepin in Psychopharmacology

Development and Initial Classification as a Tricyclic Antidepressant (TCA)

Dosulepin (initially designated KS-1596 and IZ-914 during development) was synthesized in the 1960s as a structural analog of the pioneering tricyclic antidepressant (TCA) imipramine. It belongs to the dibenzothiepin subclass of TCAs, characterized by a sulfur atom replacing the ethylene bridge of classical tricyclics like amitriptyline [1] [7]. This modification aimed to enhance anxiolytic properties while retaining antidepressant efficacy. Dosulepin received regulatory approval in multiple countries (including the UK, Australia, and parts of Europe) under brand names such as Prothiaden and Dothip. By the 1970s–1980s, it became one of the most frequently prescribed antidepressants in the United Kingdom due to perceived tolerability advantages over earlier TCAs [1] [3].

Its initial classification as a serotonin-norepinephrine reuptake inhibitor (SNRI) was based on in vitro studies demonstrating balanced inhibition of both serotonin transporters (SERT: Ki = 8.6–78 nM) and norepinephrine transporters (NET: Ki = 46–70 nM) [1] [6]. Unlike tertiary amine TCAs (e.g., amitriptyline), dosulepin’s primary active metabolite, northiaden (desmethyldosulepin), exhibits shifted activity toward norepinephrine reuptake inhibition (NET Ki = 25 nM) [1] [11]. This dual mechanism positioned it within the second-generation TCAs developed to optimize neurotransmitter specificity.

Regulatory Shifts and Decline in Clinical Use Due to Toxicity Concerns

Dosulepin’s clinical trajectory shifted dramatically due to accumulating evidence of disproportionate toxicity in overdose relative to therapeutic benefit. Epidemiological analyses revealed a fatal toxicity index (deaths per million prescriptions) of 53.3 for dosulepin—significantly higher than nortriptyline (5.5) and amitriptyline (31.9) [1] [9]. Key factors driving regulatory restrictions included:

  • Cardiotoxicity: Sodium channel blockade in cardiac tissue, leading to QRS prolongation, arrhythmias, and hypotension at plasma concentrations >1,000 ng/mL [1] [6].
  • Seizure Risk: Lower seizure threshold and higher incidence of convulsions in overdose compared to other TCAs (Odds Ratio: 3.4) [9].
  • Delayed Toxicity Onset: Symptoms manifesting 4–6 hours post-ingestion, complicating clinical management [1].

Table 1: Regulatory Actions Against Dosulepin

YearRegion/AgencyActionRationale
2000sUK (NICE)Removed from first-line therapy; restricted to treatment-resistant casesHigh fatality risk in overdose [1]
2013Australia (TGA)Contraindicated in new patients; existing users under strict reviewMortality data from HATS study [9]
2019New ZealandWithdrawn from marketSuperior safety profile of newer antidepressants

These actions precipitated a global decline in use, with many guidelines relegating it to third-line status or removal from formularies [1] [6].

Comparative Analysis with Contemporary TCAs: Amitriptyline and Structural Analogues

Dosulepin and amitriptyline share core TCA pharmacology but differ critically in receptor affinity, metabolite activity, and clinical tolerability.

Table 2: Pharmacological Comparison of Dosulepin and Amitriptyline

ParameterDosulepinAmitriptylineClinical Implication
SERT Inhibition (Ki, nM)8.6–782.8–20Similar antidepressant efficacy [1] [3]
NET Inhibition (Ki, nM)46–7019–60Comparable noradrenergic activity
Muscarinic M1 AffinityKi = 18 nMKi = 1.3 nMLower anticholinergic SEs with dosulepin [1] [6]
H1 Histamine AffinityKi = 3.6–4.0 nMKi = 0.1–1.1 nMReduced sedation vs amitriptyline [1]

Clinical studies spanning 1971–1988 (>1,000 patients across 23 trials) consistently demonstrated equivalent antidepressant efficacy between dosulepin and amitriptyline. However, dosulepin exhibited superior tolerability:

  • Single-Dose Administration: 75 mg dosulepin once daily caused less daytime sedation than divided-dose amitriptyline (25 mg TID) [3] [5].
  • Withdrawal Rates: Lower incidence of anticholinergic side effects (e.g., dry mouth, constipation) leading to fewer treatment discontinuations [3].
  • Metabolic Profile: Dosulepin’s sulfoxide metabolites are largely inactive, whereas amitriptyline’s nortriptyline metabolite contributes to sustained norepinephrine reuptake inhibition and side effects [1] [7].

Table 3: Metabolic and Pharmacokinetic Profiles

PropertyDosulepinAmitriptyline
Primary Active MetaboliteNorthiaden (NET Ki = 25 nM)Nortriptyline (NET Ki = 5.6 nM)
Half-Life (Parent)14.4–23.9 hours10–28 hours
Protein Binding84%93–96%

Despite these advantages, dosulepin’s toxicity profile ultimately overshadowed its tolerability benefits, accelerating its replacement by safer antidepressants like SSRIs [1] [9].

Properties

CAS Number

25627-37-6

Product Name

Dosulepin

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H21NS

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

PHTUQLWOUWZIMZ-GZTJUZNOSA-N

Solubility

Partly miscible
In water, 1.5 mg/L @ 25 °C /Estimated/

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.